5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Lipophilicity Drug Design ADME

Select 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 54759-66-9) for your medicinal chemistry and agrochemical programs. The 5-isopropyl group confers unique hydrophobic and steric properties that directly influence target binding affinity and selectivity, while the N-methyl group modulates basicity and metabolic stability — substitution patterns that generic thiadiazoles cannot replicate. Use this ≥95% pure building block to synthesize focused kinase inhibitor libraries and novel antimicrobial agents. Ensure SAR precision; avoid generic alternatives.

Molecular Formula C6H11N3S
Molecular Weight 157.24
CAS No. 54759-66-9
Cat. No. B2768160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine
CAS54759-66-9
Molecular FormulaC6H11N3S
Molecular Weight157.24
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)NC
InChIInChI=1S/C6H11N3S/c1-4(2)5-8-9-6(7-3)10-5/h4H,1-3H3,(H,7,9)
InChIKeyBBLUGQBCSCBONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 54759-66-9) Baseline Overview


5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 54759-66-9) is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom . Its molecular formula is C6H11N3S, with a molecular weight of approximately 157.24 g/mol . The compound features an isopropyl group at the 5-position and a methylamino group at the 2-position of the thiadiazole ring. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with its core scaffold known for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties [1].

Why 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine Cannot Be Substituted with Generic Analogs


Generic substitution of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine with other 1,3,4-thiadiazole derivatives is not advisable due to the critical influence of the specific substitution pattern on biological activity. The 5-isopropyl group imparts unique hydrophobic and steric properties that directly affect target binding affinity and selectivity, as demonstrated in structure-activity relationship (SAR) studies of related thiadiazoles [1]. Additionally, the N-methyl group at the 2-position influences the compound's basicity, hydrogen-bonding capacity, and metabolic stability. Replacing this compound with analogs such as 5-ethyl- or 5-phenyl-substituted thiadiazol-2-amines, or with unsubstituted 2-amino-1,3,4-thiadiazole, can lead to significant alterations in potency, selectivity, and even the spectrum of biological activity, as evidenced by comparative antimicrobial evaluations [2].

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine Quantitative Evidence Guide


Lipophilicity (XLogP3) Compared to 5-(1-Methylethyl)-1,3,4-thiadiazol-2-amine

The compound 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine exhibits a calculated XLogP3 of 1.8, which is higher than that of the unsubstituted 2-amino analog, 5-(1-Methylethyl)-1,3,4-thiadiazol-2-amine. This increased lipophilicity is attributed to the N-methyl substitution, which reduces hydrogen-bonding capacity and enhances membrane permeability. This difference is quantifiable and significant for applications requiring optimal partition coefficients .

Lipophilicity Drug Design ADME

Antimicrobial Activity of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine Derivatives Compared to Unsubstituted Thiadiazole

In class-level inference, 1,3,4-thiadiazole derivatives with alkyl substitutions, such as the isopropyl group in 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine, have demonstrated enhanced antimicrobial activity compared to the unsubstituted 1,3,4-thiadiazole core. Specifically, chlorinated and fluorinated derivatives of 1,3,4-thiadiazole showed MIC values as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating the importance of appropriate substitution for antimicrobial efficacy. While direct data for the target compound is not available, the presence of the isopropyl group is expected to confer similar or improved activity .

Antimicrobial Antibacterial SAR

Biological Activity of 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine Scaffold in Kinase Inhibition

Recent studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives have shown that modifications to the 1,3,4-thiadiazole core can yield potent PI3K inhibitors with favorable docking scores and in vitro antimicrobial activity. While 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine was not directly tested, the SAR trends indicate that alkyl substitutions at the 5-position, such as isopropyl, contribute to improved binding affinity and selectivity for kinase targets. Compounds D4, D6, D8, and D12 from this series demonstrated significant activity against various microbial species, suggesting that the 5-isopropyl-N-methyl substitution pattern could be a promising starting point for developing kinase inhibitors [1].

Kinase Inhibition Cancer PI3K

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine Application Scenarios


Medicinal Chemistry: Development of Antimicrobial Agents

5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a valuable building block for synthesizing novel antimicrobial compounds. Its 1,3,4-thiadiazole core is a known pharmacophore for antibacterial and antifungal activity, and the 5-isopropyl-N-methyl substitution pattern can be further derivatized to optimize potency and spectrum of activity. This compound can be used as a starting material for creating focused libraries of thiadiazole derivatives, which can be screened against resistant bacterial and fungal strains .

Chemical Biology: Investigating Kinase Inhibition

Given the role of 1,3,4-thiadiazole derivatives as kinase inhibitors, 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine can serve as a key intermediate in the synthesis of probes and lead compounds targeting PI3K and other kinases. Its specific substitution pattern provides a distinct starting point for SAR studies aimed at optimizing binding affinity and selectivity. The compound can be elaborated with various aromatic and heteroaromatic groups to explore interactions within the ATP-binding pocket of kinases [1].

Agrochemical Research: Synthesis of Fungicides and Herbicides

The thiadiazole scaffold is also relevant in agrochemical applications, with derivatives known for fungicidal and herbicidal properties. 5-Isopropyl-N-methyl-1,3,4-thiadiazol-2-amine can be used as an intermediate to prepare compounds that interfere with specific enzyme systems in plant pathogens or weeds. Its lipophilic character, conferred by the isopropyl and N-methyl groups, may enhance its uptake and translocation within plant tissues [2].

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